



## Application Note: RMC-113 Clickable Analog for Target Engagement

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Compound of Interest		
Compound Name:	RMC-113	
Cat. No.:	B15607158	Get Quote

Note: Publicly available information on a specific compound designated "RMC-113" from Revolution Medicines is limited. The following application note is a representative example constructed for a hypothetical clickable pan-RAS inhibitor probe. It is based on the known mechanism of Revolution Medicines' tri-complex inhibitors and established biochemical methodologies for target engagement studies.

### Introduction

Mutations in RAS genes (KRAS, NRAS, HRAS) are among the most common drivers of human cancers, yet RAS proteins have long been considered "undruggable."[1] The development of small molecules that can effectively engage and inhibit RAS signaling is a critical goal in oncology research. Chemical probes are powerful tools for validating the mechanism of action and assessing the selectivity of such inhibitors in a complex cellular environment.[2][3]

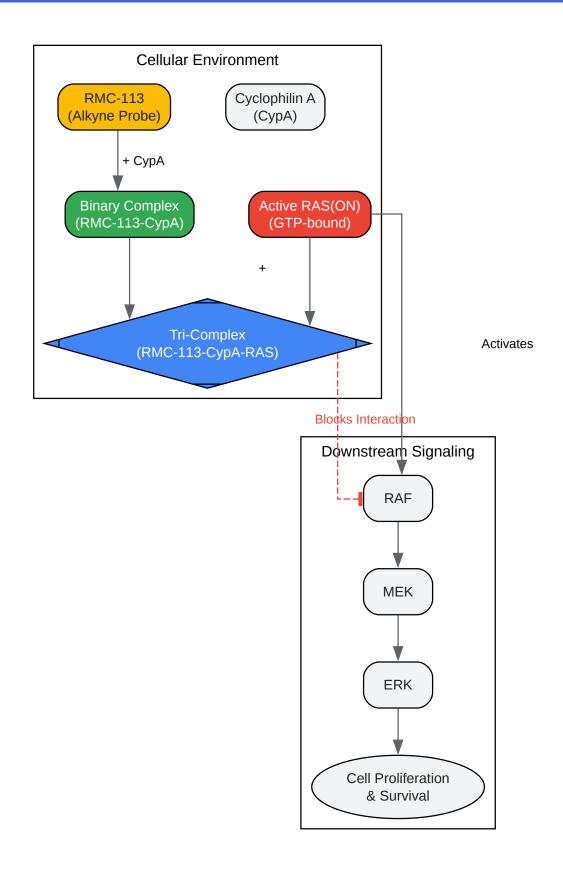
RMC-113 is presented here as a representative, cell-permeable, clickable pan-RAS chemical probe designed for target engagement and proteomic profiling studies. It incorporates a bioorthogonal alkyne handle, enabling covalent labeling of its protein targets via coppercatalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[4][5] This allows for the direct visualization and identification of on- and off-target proteins in cells and cell lysates. This probe is based on the innovative tri-complex mechanism employed by Revolution Medicines' RAS(ON) inhibitors, which involves forming a ternary complex with an abundant intracellular chaperone, cyclophilin A (CypA), and the active, GTP-bound state of RAS.[6]



## **Mechanism of Action**

**RMC-113** is designed to function as a molecular glue. It first binds to CypA, and this binary complex then engages with high affinity to the active RAS(ON) conformation.[6] This results in the formation of a stable tri-complex (**RMC-113**-CypA-RAS) that sterically blocks the interaction of RAS with its downstream effectors, such as RAF kinases, thereby inhibiting the MAPK signaling pathway (RAS-RAF-MEK-ERK).[7][8][9] The integrated alkyne tag on **RMC-113** allows for subsequent ligation to an azide-bearing reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).





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**Figure 1.** Mechanism of action for the hypothetical **RMC-113** probe.



## **Applications**

- Target Engagement Verification: Confirming that RMC-113 binds to RAS proteins within intact cells.
- Competitive Binding Assays: Quantifying the binding of non-tagged inhibitors by measuring their ability to displace **RMC-113** from its target.
- Selectivity Profiling: Identifying the full spectrum of protein targets (on- and off-targets)
   across the proteome using quantitative mass spectrometry.[10][11]
- Cellular Imaging: Visualizing the subcellular localization of the probe's targets when an azide-fluorophore is used.[12]

## **Illustrative Quantitative Data**

The following table provides representative data that could be generated for a clickable probe like **RMC-113**. These values are for illustrative purposes only.

Paramete r	KRAS G12C	KRAS G12D	KRAS G12V	HRAS (WT)	NRAS (WT)	Off-Target Kinase X
Cellular Target Engageme nt (EC50, nM)	15	25	20	50	45	>10,000
pERK Inhibition (IC50, nM)	12	22	18	48	42	>10,000
Anti- proliferativ e Activity (GI <sub>50</sub> , nM)	18	30	24	65	58	>10,000

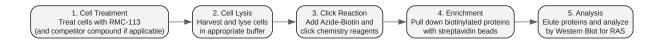


Table 1: Example efficacy and potency data for **RMC-113** in various RAS-mutant cell lines. EC<sub>50</sub> was determined by competitive displacement. IC<sub>50</sub> and GI<sub>50</sub> were measured in relevant cancer cell lines.

## **Experimental Protocols**

## Protocol 1: In-Cell Target Engagement Assay via Western Blot

This protocol verifies target engagement by visualizing probe-labeled proteins after enrichment.



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Figure 2. Workflow for Western Blot-based target engagement.

#### Methodology:

- Cell Culture and Treatment:
  - Plate cancer cells with known RAS mutations (e.g., KRAS G12D) and allow them to adhere overnight.
  - For competitive assays, pre-incubate cells with a non-tagged inhibitor for 1-2 hours.
  - Add RMC-113 probe to the media at a final concentration of 0.5-5 μM and incubate for 2-4 hours. Include a DMSO-treated vehicle control.
- Cell Lysis:
  - Wash cells twice with cold PBS.
  - Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.



- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
- Click Chemistry Reaction:[13][14]
  - $\circ$  To 50 µL of cell lysate (1-2 mg/mL), add the following pre-mixed click reagents:
    - Azide-Biotin (final concentration: 50 μM)
    - THPTA ligand (final concentration: 1 mM)[15]
    - Copper (II) Sulfate (CuSO<sub>4</sub>) (final concentration: 0.2 mM)[15]
    - Freshly prepared Sodium Ascorbate (final concentration: 3 mM) to initiate the reaction.
       [13]
  - Vortex briefly and incubate at room temperature for 30-60 minutes, protected from light.
     [13]
- · Protein Enrichment:
  - Add 25 μL of streptavidin-agarose beads to the reaction mixture.
  - Incubate for 1 hour at 4°C with gentle rotation to capture biotinylated proteins.
  - Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
- Western Blot Analysis:
  - Elute captured proteins by boiling the beads in 2X Laemmli sample buffer.
  - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with a primary antibody against pan-RAS or a specific isoform (e.g., anti-KRAS).
  - Detect with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate. A successful experiment will show a band for RAS in the RMC-113-treated sample, which is reduced in the presence of a competitor.



# Protocol 2: Proteome-Wide Profiling via Quantitative Mass Spectrometry

This protocol identifies all potential targets of **RMC-113** on a proteome-wide scale.



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